molecular formula C11H19NO4 B1610319 Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate CAS No. 638207-62-2

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate

Cat. No.: B1610319
CAS No.: 638207-62-2
M. Wt: 229.27 g/mol
InChI Key: DKYLCANTGPRCHY-UHFFFAOYSA-N
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Description

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is an organic compound that features a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on the specific enzymes or proteins it interacts with, potentially modifying their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino ester with a different side chain.

    Methyl-2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphinyl)acetate: A similar compound with a phosphinyl group.

Uniqueness

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require a constrained three-membered ring structure.

Properties

IUPAC Name

methyl 2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLCANTGPRCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461642
Record name Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638207-62-2
Record name Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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